REACTION_SMILES
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[O:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[c:12]1[cH:13][cH:14][c:15]([CH:18]=[N:19][OH:20])[n:16][cH:17]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[O:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[c:12]1[cH:13][cH:14][c:15]([C:18]#[N:19])[n:16][cH:17]1
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Name
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ON=Cc1ccc(Oc2ccccc2)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ON=Cc1ccc(Oc2ccccc2)cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Type
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product
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Smiles
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N#Cc1ccc(Oc2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |